4-Fluoro-4H-pyrazole
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Overview
Description
4-Fluoro-4H-pyrazole is a fluorinated derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4H-pyrazole typically involves the fluorination of pyrazole derivatives. One common method is the reaction of 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), a highly reactive electrophilic fluorinating agent . This reaction is usually carried out in acetonitrile under microwave irradiation at 90°C for 15 minutes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can produce pyrazole oxides, while substitution reactions can yield various substituted pyrazoles .
Scientific Research Applications
4-Fluoro-4H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-4H-pyrazole involves its interaction with specific molecular targets. The fluorine atom at the 4-position enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target .
Comparison with Similar Compounds
4,4-Difluoro-4H-pyrazole: This compound has two fluorine atoms at the 4-position, which significantly increases its reactivity compared to 4-fluoro-4H-pyrazole.
4-Methyl-4H-pyrazole: The presence of a methyl group instead of a fluorine atom results in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its balance of reactivity and stability. The single fluorine atom provides sufficient electron-withdrawing effects to enhance reactivity without compromising stability, making it suitable for various applications .
Properties
CAS No. |
921604-88-8 |
---|---|
Molecular Formula |
C3H3FN2 |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
4-fluoro-4H-pyrazole |
InChI |
InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-3H |
InChI Key |
QUTYCWVGXANJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CC1F |
Origin of Product |
United States |
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